molecular formula C10H18Cl2N4O B2549507 [(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2171157-97-2

[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride

Cat. No.: B2549507
CAS No.: 2171157-97-2
M. Wt: 281.18
InChI Key: QZCPWMYALRMDAT-CDEWPDHBSA-N
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Description

[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O and its molecular weight is 281.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound "[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride" is related to various research areas in chemistry, particularly in the synthesis and properties of pyrimidine derivatives. For instance, the study of synthesis of 2,4-dichloro-5-methoxy-pyrimidine reveals the process of synthesizing pyrimidine derivatives using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, achieving high purity levels (Liu Guo-ji, 2009). Similarly, research on hexahydro-2H-thieno[2,3-c]pyrrole derivatives demonstrates the use of pyrimidine scaffolds in drug discovery, highlighting the construction of compound libraries for new drugs (Vladimir S. Yarmolchuk et al., 2011).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, pyrimidine derivatives have been studied for their antimicrobial activities. The synthesis and evaluation of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives explored their potential as antimicrobial agents, providing insights into the structural requirements for bioactivity (C. Mallikarjunaswamy et al., 2017). Another study focused on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide , which demonstrated significant antiproliferative activity against various cancer cell lines, suggesting the therapeutic potential of pyrimidine derivatives in cancer treatment (Pei Huang et al., 2020).

Polymer Science and Material Chemistry

Research in polymer science has also benefited from studies on pyrimidine derivatives. For example, the synthesis and properties of novel polyimides derived from pyridine units highlights the development of materials with exceptional thermal and thermooxidative stability, suitable for various industrial applications (Shujiang Zhang et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

[(2S,4S)-4-methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-9-4-8(5-11)14(6-9)10-2-3-12-7-13-10;;/h2-3,7-9H,4-6,11H2,1H3;2*1H/t8-,9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPWMYALRMDAT-CDEWPDHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C2=NC=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](N(C1)C2=NC=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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